N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine is a triazine derivative studied for its potential as a multi-drug resistance (MDR) modulator. [] MDR is a significant challenge in cancer treatment, often leading to chemotherapy failure. [] This compound demonstrates promising activity in modulating MDR, particularly by interacting with the P-glycoprotein (P-gp), a protein implicated in MDR. []
While the precise mechanism of action is not fully elucidated in the provided literature, research suggests that N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine might exert its MDR modulating effect through interaction with P-gp. [] This interaction could potentially inhibit P-gp's function, thereby preventing the efflux of chemotherapeutic drugs from cancer cells and enhancing the efficacy of chemotherapy.
N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine has been investigated in the context of overcoming multi-drug resistance in cancer treatment. [] Its potential to modulate P-gp activity suggests its possible application as an adjuvant therapy to improve the effectiveness of existing chemotherapy regimens. []
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.:
CAS No.: 53417-29-1